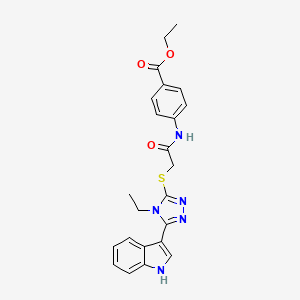

ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the molecular formula C23H23N5O3S, with a molecular weight of 495.55 g/mol. Its structure includes an indole moiety and a triazole ring, which are known for their biological relevance.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. This compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Bacillus subtilis | 0.75 µg/mL |

These values suggest that the compound possesses potent antibacterial activity comparable to established antibiotics such as ciprofloxacin and levofloxacin .

Antifungal Activity

The compound's triazole component is also associated with antifungal properties. Studies have demonstrated that related triazole derivatives inhibit fungal growth effectively, particularly against strains resistant to conventional treatments. The mechanism involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : The triazole ring mimics carboxylic acid groups and binds to the DNA gyrase enzyme complex, disrupting bacterial DNA replication .

- Carbonic Anhydrase Inhibition : Preliminary studies suggest moderate inhibition of carbonic anhydrase-II enzyme activity, which plays a role in various physiological processes including pH regulation and fluid secretion .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the indole and triazole rings can enhance biological activity:

- Substituents at the 4-position : The presence of halogens or alkyl groups significantly increases antibacterial potency.

- Indole Variants : Alterations in the indole structure can affect binding affinity and selectivity towards bacterial enzymes.

Case Studies and Clinical Implications

Recent studies have highlighted the potential of this compound in clinical settings:

- Neurodegenerative Disorders : Research suggests that compounds similar to this may inhibit tau aggregation, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

- Resistance Mechanisms : Investigations into its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) have shown promising results, suggesting it could be a candidate for developing new antibiotics .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)ethanamine as a Building Block

1-(1-Benzylpyrrolidin-3-yl)ethanamine serves as a building block in the synthesis of more complex molecules.

Neuropharmacology

Research suggests that 1-(1-Benzylpyrrolidin-3-yl)ethanamine may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. Its mechanism of action may involve modulating neurotransmitter release and uptake, although specific pathways and molecular targets are still under investigation. Studies are ongoing regarding the interactions of this compound with various biological targets, with initial findings suggesting it may exhibit agonistic or antagonistic properties toward certain neurotransmitter receptors, influencing cellular signaling pathways and potentially leading to therapeutic applications.

Reactions

The compound can undergo various reactions:

- Oxidation Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

- Reduction Reduction can be achieved using lithium aluminum hydride or sodium borohydride under anhydrous conditions.

- Substitution Substitution can be achieved using alkyl halides or acyl chlorides under basic conditions.

Uniqueness

Propiedades

IUPAC Name |

ethyl 4-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-28-21(18-13-24-19-8-6-5-7-17(18)19)26-27-23(28)32-14-20(29)25-16-11-9-15(10-12-16)22(30)31-4-2/h5-13,24H,3-4,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVQHYAVUOVIBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.